molecular formula C18H28N2 B595547 2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydro-benzo[1,2-c:3,4-c']dipyrrole CAS No. 118644-08-9

2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydro-benzo[1,2-c:3,4-c']dipyrrole

Cat. No.: B595547
CAS No.: 118644-08-9
M. Wt: 272.436
InChI Key: XBVLQMVMFSPGES-UHFFFAOYSA-N
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Description

2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydro-benzo[1,2-c:3,4-c’]dipyrrole is an organic compound with a complex structure that includes two tert-butyl groups and a hexahydro-benzo dipyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydro-benzo[1,2-c:3,4-c’]dipyrrole typically involves multi-step organic reactions. One common method involves the reaction of appropriate starting materials under controlled conditions to introduce the tert-butyl groups and form the hexahydro-benzo dipyrrole core. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydro-benzo[1,2-c:3,4-c’]dipyrrole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydro-benzo[1,2-c:3,4-c’]dipyrrole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydro-benzo[1,2-c:3,4-c’]dipyrrole exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific enzymes or receptors, altering biochemical pathways, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved .

Comparison with Similar Compounds

Similar Compounds

    2,7-Di-tert-butylfluorene: Similar in structure but with a fluorene core.

    4,4’-Di-tert-butyl-2,2’-bipyridine: Contains tert-butyl groups and a bipyridine core.

    2,6-Di-tert-butylpyridine: Contains tert-butyl groups and a pyridine core.

Uniqueness

Its structure allows for unique interactions in chemical reactions and potential biological activities that are not observed in similar compounds .

Properties

IUPAC Name

2,7-ditert-butyl-1,3,6,8-tetrahydropyrrolo[3,4-e]isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2/c1-17(2,3)19-9-13-7-8-14-10-20(18(4,5)6)12-16(14)15(13)11-19/h7-8H,9-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVLQMVMFSPGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC2=C(C1)C3=C(CN(C3)C(C)(C)C)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704728
Record name 2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydropyrrolo[3,4-e]isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118644-08-9
Record name 2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydropyrrolo[3,4-e]isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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